Ethyl 2,6-diaminoisonicotinate
Overview
Description
Ethyl 2,6-diaminoisonicotinate is an organic compound with the molecular formula C8H11N3O2 It is a derivative of isonicotinic acid and features two amino groups at the 2 and 6 positions of the pyridine ring, along with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,6-diaminoisonicotinate typically involves the esterification of 2,6-diaminoisonicotinic acid. One common method is the reaction of 2,6-diaminoisonicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,6-diaminoisonicotinate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2,6-diaminoisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2,6-diaminoisonicotinate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes, altering their function and affecting various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2,6-diaminoisonicotinate can be compared with other similar compounds, such as:
2,6-Diaminoisonicotinic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl 2-aminoisonicotinate: Contains only one amino group, which may result in different chemical and biological properties.
The presence of two amino groups and an ethyl ester group in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
ethyl 2,6-diaminopyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3,(H4,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIAEJRVECEGEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723557 | |
Record name | Ethyl 2,6-diaminopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98594-42-4 | |
Record name | Ethyl 2,6-diaminopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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